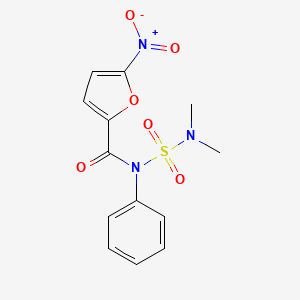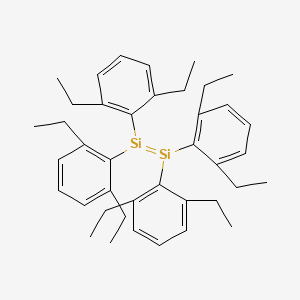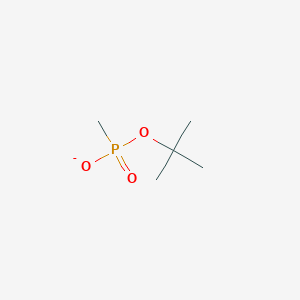
tert-Butyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides and amines are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various esters and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl methylphosphonate involves its interaction with various molecular targets, including enzymes and proteins. The phosphonate group can mimic the structure of phosphate esters, allowing it to inhibit or modulate the activity of certain enzymes. This property makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
- Methylphosphonic acid
- Diethyl methylphosphonate
- Dimethyl methylphosphonate
Uniqueness
tert-Butyl methylphosphonate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phosphonates and can lead to different chemical and biological properties.
Properties
CAS No. |
89997-17-1 |
|---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
methyl-[(2-methylpropan-2-yl)oxy]phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-5(2,3)8-9(4,6)7/h1-4H3,(H,6,7)/p-1 |
InChI Key |
WJLGEDBTPTUILF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OP(=O)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



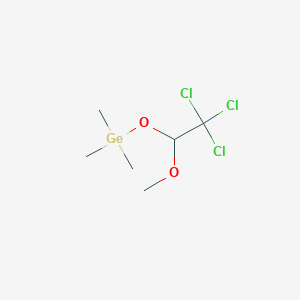

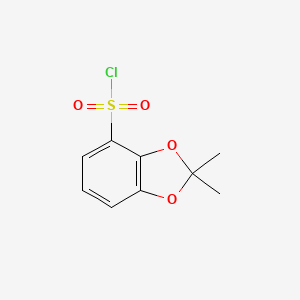
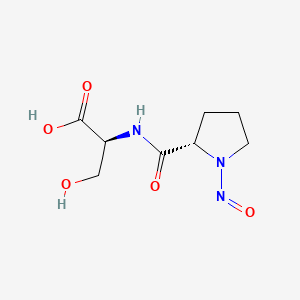

![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
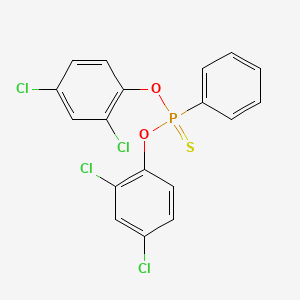
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
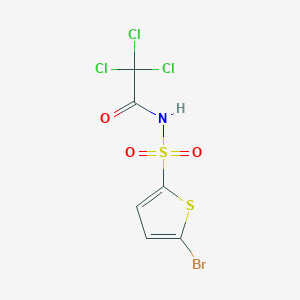
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
